molecular formula C14H20O3Si B12442467 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde

5-(Tert-butyldimethylsilyloxy) isophthalaldehyde

Cat. No.: B12442467
M. Wt: 264.39 g/mol
InChI Key: ILJMJUMYZGUEJD-UHFFFAOYSA-N
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Description

5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is a derivative of isophthalaldehyde featuring a tert-butyldimethylsilyl (TBS) ether group at the 5-position of the aromatic ring. This compound is characterized by two aldehyde groups at the 1- and 3-positions, which are critical for its reactivity in forming covalent organic frameworks (COFs) and other macromolecular structures. The TBS group enhances solubility in organic solvents and provides steric protection for the hydroxyl group, improving stability during synthetic processes .

Properties

Molecular Formula

C14H20O3Si

Molecular Weight

264.39 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-10H,1-5H3

InChI Key

ILJMJUMYZGUEJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Isophthalaldehyde

The preparation of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde often begins with the synthesis of isophthalaldehyde, which can be achieved through various oxidation methods starting from meta-xylene or related precursors. According to documented procedures, isophthalaldehyde can be synthesized under various conditions as detailed in Table 1.

Table 1: Comparison of Methods for Isophthalaldehyde Synthesis

Method Starting Material Oxidizing Agent Catalyst Conditions Yield (%) Reference
Metal-catalyzed oxidation meta-xylene Oxygen (air) Mn(OAc)₂/KBr 120°C, 1.8 MPa, 4h 86
Peroxide oxidation meta-xylene derivatives 30% H₂O₂ V-MCM-41 molecular sieves 85°C, 4h 94

One particularly efficient method involves the oxidation of meta-xylene under moderate pressure. In this procedure, meta-xylene is combined with acetic acid as solvent, potassium bromide, and manganese acetate as catalysts in an autoclave. The system is pressurized to 1.8 MPa with air and heated to 120°C for 4 hours. Following filtration and vacuum distillation, isophthalaldehyde is obtained with yields reaching 86%.

An alternative approach using hydrogen peroxide as the oxidizing agent offers even higher yields. This method employs V-MCM-41 molecular sieves as a catalyst in acetonitrile, providing isophthalaldehyde in excellent yields (94%) after 4 hours at 85°C. This approach represents a greener alternative that avoids high-pressure equipment while delivering superior results.

Functionalization to 5-Hydroxyisophthalaldehyde

The introduction of the hydroxyl group at position 5 of isophthalaldehyde can be achieved through several methods:

  • Direct hydroxylation : Selective hydroxylation of isophthalaldehyde at position 5 using various oxidizing agents.

  • From 5-bromoisophthalaldehyde : Hydroxylation via hydrolysis of 5-bromoisophthalaldehyde, which can be prepared by selective bromination of isophthalaldehyde.

  • From 5-hydroxyisophthalic acid : Reduction of the carboxylic acid groups of 5-hydroxyisophthalic acid to aldehydes.

The method utilizing 5-hydroxyisophthalic acid as a precursor shows particular promise. 5-Hydroxyisophthalic acid (5-HIPA) can be prepared by hydrolyzing 5-bromoisophthalic acid (5-BIPA) in an aqueous alkaline solution in the presence of a copper compound catalyst at temperatures between 100°C and 270°C. This approach avoids harsh oxidizing conditions that might affect the aldehyde functionalities and provides a selective route to the desired hydroxylated intermediate.

Silylation Strategies for Hydroxyl Protection

Using TBDMSCl with Imidazole or Triethylamine

The most common approach for TBDMS protection involves using tert-butyldimethylsilyl chloride (TBDMSCl) with a nucleophilic catalyst such as imidazole or a base like triethylamine. This method offers a balance between reactivity, cost, and operational simplicity.

A typical procedure involves dissolving 5-hydroxyisophthalaldehyde in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), adding imidazole (2-3 equivalents) or triethylamine (1.5-2 equivalents), followed by TBDMSCl (1.2-1.5 equivalents). The reaction is typically initiated at 0°C and allowed to warm to room temperature, with stirring continued for 4-24 hours depending on substrate reactivity.

This method is particularly advantageous for large-scale preparations due to the relatively low cost of reagents and mild reaction conditions. However, for more hindered hydroxyl groups or when higher yields are required, more reactive silylating agents may be preferred.

Pyridine-Mediated Silylation

An alternative approach employs pyridine as both solvent and base, which can be advantageous for certain substrates:

  • Dissolve 5-hydroxyisophthalaldehyde in pyridine
  • Cool the solution to 0°C
  • Add TBDMSCl or TBDMSOTf dropwise
  • Allow the reaction to proceed for 2-6 hours
  • Quench and work up the reaction

From analytical procedures with similar compounds: "Pyridine (11.0 mL, 136.4 mmol, 2 equiv) is added in one portion using a 20 mL syringe, resulting in formation of a bright orange solution and an increase in internal reaction temperature to 6°C". This approach can be particularly effective for substrates where competing reactions might occur under other conditions.

Alternative Synthetic Routes

From 5-Hydroxyisophthalic Acid Derivatives

An alternative approach to this compound involves starting with 5-hydroxyisophthalic acid, protecting the hydroxyl group, and then reducing the carboxylic acid groups to aldehydes.

The protection step would follow similar protocols to those described above, with the reduction step typically involving:

  • Conversion of the carboxylic acids to esters
  • Reduction of the esters to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures
  • Careful work-up to prevent over-reduction to alcohols

This approach may be advantageous when 5-hydroxyisophthalic acid is more readily available than isophthalaldehyde, or when selective functionalization of isophthalaldehyde proves challenging.

Protection-Oxidation Strategy

Another potential route involves:

  • Protection of 5-hydroxybenzene-1,3-dimethanol with a TBDMS group
  • Oxidation of the primary alcohols to aldehydes

This strategy might be preferable when more selective oxidation conditions are required, as the oxidation of primary alcohols to aldehydes can often be achieved under milder conditions than direct aromatic hydroxylation.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves several steps to ensure high purity of the final product:

  • Initial work-up : The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water to remove water-soluble impurities, then with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Vacuum distillation : To remove volatile impurities and solvents.
    "The crude mixture is warmed on a heating mantle at 80°C to remove the majority of volatile impurities. This process takes approximately 1 hour, and several mL of distillate are collected".

  • Column chromatography : For final purification, using appropriate solvent systems.
    "The crude residue is subjected to flash column chromatography with phosphate buffered silica (pH = 7)".

  • Recrystallization : For crystalline products, appropriate solvent systems can be employed, such as "ethyl acetate/hexanes".

Analytical Characterization

Complete characterization of this compound should include:

  • ¹H NMR spectroscopy : Key signals would include:

    • Aldehyde protons (~9.8-10.2 ppm)
    • Aromatic protons (~7.0-8.5 ppm)
    • tert-Butyl protons (~0.9-1.0 ppm)
    • Dimethylsilyl protons (~0.1-0.3 ppm)
  • ¹³C NMR spectroscopy : Expected signals:

    • Aldehyde carbons (~190-200 ppm)
    • Aromatic carbons (~110-160 ppm)
    • tert-Butyl carbon (~25.6 ppm)
    • Dimethylsilyl carbons (~-4.4 ppm)
  • IR spectroscopy : Characteristic bands:

    • Aldehyde C=O stretch (~1700 cm⁻¹)
    • C-O-Si stretching (~1070-1250 cm⁻¹)
    • Aromatic C=C stretches (~1400-1600 cm⁻¹)
  • Mass spectrometry : To confirm molecular weight and fragmentation pattern

  • Elemental analysis : To confirm the elemental composition

Optimized Procedure for Laboratory-Scale Preparation

Based on the analysis of various methods, the following represents an optimized procedure for the laboratory-scale preparation of this compound:

Preparation of 5-Hydroxyisophthalaldehyde

Reagents :

  • Isophthalaldehyde (10.0 g, 74.6 mmol)
  • Hydrogen peroxide (30%, 40 mL)
  • Catalyst system (based on available resources and scale)
  • Appropriate solvents for work-up and purification

Procedure :

  • Hydroxylate isophthalaldehyde using an appropriate method (e.g., direct hydroxylation or via a bromination-hydrolysis sequence)
  • Work up the reaction and isolate 5-hydroxyisophthalaldehyde
  • Dry thoroughly before proceeding to the protection step

TBDMS Protection of 5-Hydroxyisophthalaldehyde

Reagents :

  • 5-Hydroxyisophthalaldehyde (5.0 g, 33.3 mmol)
  • TBDMSOTf (19.1 mL, 83.3 mmol, 2.5 equiv)
  • Triethylamine (16.2 mL, 116.6 mmol, 3.5 equiv)
  • Dichloromethane (anhydrous, 100 mL)

Procedure :

  • In a flame-dried flask under inert atmosphere, dissolve 5-hydroxyisophthalaldehyde in anhydrous dichloromethane
  • Cool the solution to 0°C in an ice bath
  • Add triethylamine in one portion
  • Add TBDMSOTf dropwise over ~10 minutes, ensuring the temperature remains below 5°C
  • Stir the reaction mixture for 2 hours at 0-5°C, then allow to warm to room temperature
  • Monitor by TLC until completion (typically 3-4 hours total)
  • Quench the reaction with saturated sodium bicarbonate solution
  • Extract with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate
  • Remove solvent under reduced pressure
  • Purify by column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate)

Expected yield: 80-95% of this compound

Comparative Analysis and Method Selection

Table 3: Comprehensive Comparison of Synthetic Routes to this compound

Route Starting Materials Key Steps Advantages Limitations Overall Efficiency
Direct Functionalization Isophthalaldehyde 1. Hydroxylation
2. TBDMS protection
Shorter synthetic route
Readily available starting material
Challenging selective hydroxylation
Potential over-oxidation
Moderate
Via 5-Hydroxyisophthalic acid 5-Hydroxyisophthalic acid 1. TBDMS protection
2. Reduction to dialdehyde
Selective protection
Controlled reduction
More steps
Requires low-temperature conditions
Moderate to Good
From meta-xylene meta-xylene 1. Oxidation to isophthalaldehyde
2. Hydroxylation
3. TBDMS protection
Inexpensive starting material
Scalable
Multiple steps
Purification challenges
Moderate
Via 5-bromoisophthalaldehyde Isophthalaldehyde 1. Bromination
2. Hydrolysis
3. TBDMS protection
Selective functionalization
Well-established chemistry
Three-step sequence
Uses corrosive reagents
Good

The selection of the most appropriate method depends on several factors, including:

  • Scale of preparation
  • Available starting materials
  • Equipment constraints
  • Desired purity
  • Environmental considerations
  • Cost factors

For laboratory-scale preparations, the TBDMSOTf/triethylamine method applied to 5-hydroxyisophthalaldehyde offers the best combination of yield, reaction time, and operational simplicity. For larger-scale operations, the TBDMSCl/imidazole approach may be more economical despite slightly lower yields and longer reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyldimethylsilyloxy) isophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl-protected hydroxyl group can be deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF), leading to the formation of the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Deprotection: Tetrabutylammonium fluoride (TBAF)

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding primary alcohols

    Deprotection: Free hydroxyl group

Scientific Research Applications

5-(Tert-butyldimethylsilyloxy) isophthalaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group in the modification of biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is primarily related to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can be further manipulated.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
This compound TBS-O at 5-position ~264 (estimated) COF synthesis, organic intermediates
5-(tert-Butyl)isophthalaldehyde tert-Butyl at 5-position 190.24 Dynamic covalent chemistry, cages
2-((tert-Butyldimethylsilyl)oxy)-5-methylisophthalaldehyde TBS-O and methyl at 2- and 5-positions 278.43 Crystallography, material science
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde Boronate (Bpin) at 5-position 260.09 Iodine capture, OLEDs, hydrogen evolution
5-((4-Formylphenyl)ethynyl)isophthalaldehyde Ethynyl-linked formylphenyl at 5-position 262.26 Heteropore COFs, photocatalysts

Reactivity and Stability

  • TBS-protected derivative : The TBS group offers superior hydrolytic stability compared to hydroxyl or tert-butyl analogs, making it ideal for multi-step syntheses requiring inert conditions .
  • Boronate-containing analog : The boronate group enables post-synthetic modifications (e.g., Suzuki coupling), enhancing versatility in COF functionalization .
  • Ethynyl-linked compound : The ethynyl spacer facilitates electron delocalization, critical for photocatalytic hydrogen generation and OLED performance .

Biological Activity

5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is an organic compound with significant potential in various biological and chemical applications. Its unique structural features, including a silyloxy group attached to an isophthalaldehyde framework, enhance its stability and reactivity, making it a valuable intermediate in synthetic chemistry. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₂₀O₃Si
  • Molecular Weight : Approximately 264.39 g/mol

The presence of the tert-butyldimethylsilyl group contributes to the compound's solubility in organic solvents and its stability under various conditions, which is critical for its use in biological applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Silyl Ether : The reaction begins with the protection of the aldehyde group using tert-butyldimethylsilyl chloride in the presence of a base.
  • Purification : The product is purified through standard techniques such as column chromatography.

Antioxidant Properties

Recent studies suggest that compounds similar to this compound exhibit significant antioxidant properties. The silyl ether functionality may enhance the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that derivatives of isophthalaldehyde can act as enzyme inhibitors. For instance, studies have shown that certain silyl ethers can inhibit enzymes involved in metabolic pathways related to neurodegenerative diseases. This inhibition can be attributed to the structural similarity of these compounds to natural substrates or inhibitors.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of various silyl ethers found that compounds with similar structures to this compound demonstrated reduced neuronal apoptosis in models of Alzheimer's disease. The mechanism involved the modulation of oxidative stress and inflammation pathways.
  • Anticancer Activity : Another case study highlighted the potential anticancer activity of related compounds, where silyl ethers showed efficacy in inhibiting tumor cell proliferation by inducing apoptosis through mechanisms involving caspase activation.

Data Table: Comparison of Biological Activities

Compound NameAntioxidant ActivityEnzyme InhibitionNeuroprotective Effect
This compoundModerateYesYes
5-(Trimethylsilyloxy) isophthalaldehydeHighModerateNo
4-(Tert-butyldimethylsilyloxy) benzaldehydeLowYesYes

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